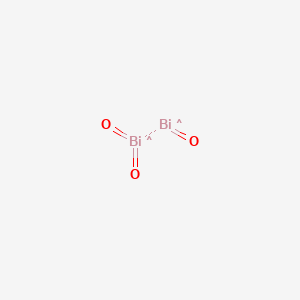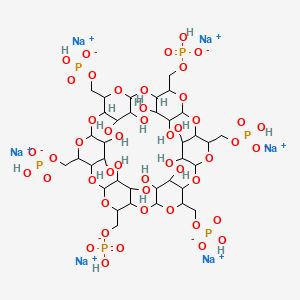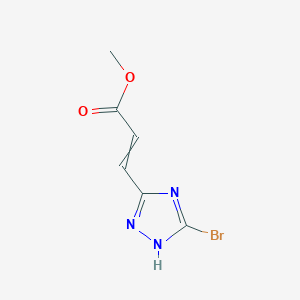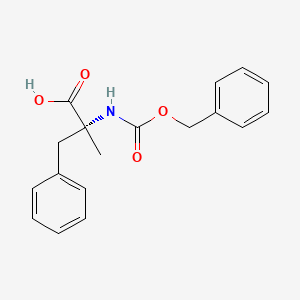
Cy5.5-Amine chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy5.5-Amine chloride hydrochloride is a near-infrared fluorescent dye widely used in various scientific research fields. It is known for its photostability and high fluorescence efficiency, making it an ideal choice for applications requiring long-term imaging and tracking. The compound has an excitation wavelength of 648 nm and an emission wavelength of 710 nm, which allows for deep tissue imaging with minimal background interference .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy5.5-Amine chloride hydrochloride can be synthesized through a series of chemical reactions involving the coupling of cyanine dyes with amine groups. The process typically involves the following steps:
Synthesis of Cyanine Dye: The initial step involves the synthesis of the cyanine dye core, which is achieved through the condensation of indole derivatives with quaternary ammonium salts.
Amine Coupling: The cyanine dye is then reacted with an amine group to form the Cy5.5-Amine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Cy5.5-Amine chloride hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with various electrophiles.
Coupling Reactions: The compound can be coupled with other molecules, such as proteins or nanoparticles, through amide or ester bond formation.
Click Chemistry:
Common Reagents and Conditions
Substitution Reactions: Common reagents include acyl chlorides and acid anhydrides, which react with the amine group to form amides.
Coupling Reactions: Reagents such as DCC and DMAP are used to facilitate the coupling of the amine group with carboxylic acids.
Click Chemistry: Copper(I) catalysts and azide-functionalized molecules are used in click chemistry reactions.
Major Products Formed
Amides: Formed from the reaction of the amine group with acyl chlorides or acid anhydrides.
Conjugates: Formed from the coupling of this compound with proteins, nanoparticles, or other molecules.
Scientific Research Applications
Cy5.5-Amine chloride hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent tag for tracking chemical reactions and studying molecular interactions.
Biology: Employed in fluorescence microscopy and flow cytometry for imaging and analyzing biological samples.
Medicine: Utilized in diagnostic imaging and therapeutic monitoring, particularly in cancer research for tracking tumor growth and metastasis.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications
Mechanism of Action
The mechanism of action of Cy5.5-Amine chloride hydrochloride involves its ability to absorb light at a specific wavelength (648 nm) and emit light at a longer wavelength (710 nm). This property is due to the conjugated system of double bonds in the cyanine dye structure, which allows for efficient energy transfer and fluorescence. The compound’s photostability and high quantum yield make it suitable for long-term imaging applications .
Comparison with Similar Compounds
Similar Compounds
Cy3: Another cyanine dye with a shorter excitation and emission wavelength, making it less suitable for deep tissue imaging.
Cy5: Similar to Cy5.5 but with slightly different spectral properties, often used in combination with Cy5.5 for multiplex imaging.
Cy7: A cyanine dye with a longer excitation and emission wavelength, used for even deeper tissue imaging
Uniqueness
Cy5.5-Amine chloride hydrochloride stands out due to its optimal balance of excitation and emission wavelengths, providing high-resolution imaging with minimal background interference. Its photostability and high fluorescence efficiency make it a preferred choice for long-term and deep tissue imaging applications .
Properties
Molecular Formula |
C46H58Cl2N4O |
|---|---|
Molecular Weight |
753.9 g/mol |
IUPAC Name |
6-[6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]hexylazanium;dichloride |
InChI |
InChI=1S/C46H56N4O.2ClH/c1-45(2)40(49(5)38-29-27-34-20-13-15-22-36(34)43(38)45)24-10-8-11-25-41-46(3,4)44-37-23-16-14-21-35(37)28-30-39(44)50(41)33-19-9-12-26-42(51)48-32-18-7-6-17-31-47;;/h8,10-11,13-16,20-25,27-30H,6-7,9,12,17-19,26,31-33,47H2,1-5H3;2*1H |
InChI Key |
KVJPEAWDFIBHDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC6=CC=CC=C65)(C)C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2Z)-2-methoxyimino-2-[2-[[1-[3-(trifluoromethyl)phenyl]ethenylamino]oxymethyl]phenyl]acetate](/img/structure/B13390204.png)
![2-[3-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B13390210.png)
![5-fluoro-2-methyl-N-[1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide;hydrochloride](/img/structure/B13390226.png)
![5-(Chloromethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13390227.png)
![[5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate](/img/structure/B13390230.png)

![2-(Butylsulfonylamino)-3-[4-(4-pyridin-4-ylbutoxy)phenyl]propanoic acid](/img/structure/B13390235.png)
![19-(Furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B13390244.png)





![5-[4-[[[2-(1-Cyclohexylethylamino)-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid](/img/structure/B13390283.png)
